N-(3,5-dimethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
This compound is a thiazole-acetamide derivative characterized by a central 1,3-thiazol-4-yl core linked to an acetamide group substituted with a 3,5-dimethylphenyl moiety. The 2-position of the thiazole ring is further functionalized with a carbamoylurea group derived from 2-methoxyaniline. This structure combines lipophilic (3,5-dimethylphenyl), hydrogen-bonding (carbamoylurea), and aromatic (2-methoxyphenyl) features, making it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-8-14(2)10-15(9-13)22-19(26)11-16-12-29-21(23-16)25-20(27)24-17-6-4-5-7-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPOGPUIUATXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23N5O3S
- Molecular Weight : 425.5 g/mol
- IUPAC Name : this compound
The compound exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression and inflammation .
- Antioxidant Properties : Studies have shown that related compounds can protect against oxidative stress by enhancing the expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in cellular defense mechanisms .
- Cellular Protection : The compound has demonstrated cytoprotective effects in cell models exposed to toxic agents, reducing DNA damage and preserving mitochondrial integrity .
Anticancer Activity
A significant body of research has focused on the anticancer potential of thiazole derivatives, including the compound . For instance:
- Study on Colon Fibroblasts : A study investigated the protective effects of a structurally similar compound against carcinogen-induced damage in CCD-18Co colon fibroblast cells. Results showed that pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial dysfunction caused by exposure to 4-nitroquinoline 1-oxide (4NQO) .
| Treatment | DNA Damage (Micronuclei Count) | Mitochondrial Membrane Potential Loss (%) |
|---|---|---|
| Control | 150 | 40 |
| 4NQO | 300 | 70 |
| Compound | 100 | 30 |
Anti-inflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory properties:
- Inflammation Model Study : In a model of induced inflammation, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .
Toxicity and Safety Profile
While the biological activity is promising, it is essential to assess the toxicity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of structurally analogous compounds, emphasizing substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Oxadixyl () replaces the thiazole core with an oxazolidinone ring, reducing aromaticity but increasing hydrolytic stability, which explains its use as a fungicide . Compound 13b () substitutes the thiazole ring with a cyano-hydrazine moiety, significantly altering polarity (IR: νmax 2214 cm⁻¹ for C≡N) and reducing molecular weight .
Biological Activity
- Elastase inhibition is observed in compounds like N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (IC₅₀ = 0.8 µM), suggesting that sulfonamide and benzodiazole groups enhance enzyme binding .
- BE49492 ’s 2-methoxyphenethyl chain may mimic natural substrates in receptor interactions, though activity data are unavailable .
Synthetic Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
